N-Boc-3-chloro-DL-alanine Methyl ester

概要

説明

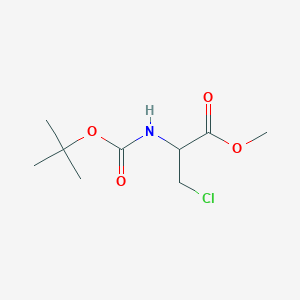

N-Boc-3-chloro-DL-alanine Methyl ester is a chemical compound with the molecular formula C9H16ClNO4 and a molecular weight of 237.68. It is a derivative of alanine, an amino acid, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a methyl ester group. This compound is commonly used in organic synthesis and research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

N-Boc-3-chloro-DL-alanine Methyl ester can be synthesized through a multi-step process. One common method involves the reaction of N-Boc-serine methyl ester with hexachloroethane and triphenylphosphine in dichloromethane under an inert atmosphere. The reaction mixture is stirred at room temperature for two hours, followed by quenching with a saturated solution of sodium bicarbonate. The organic product is then extracted with dichloromethane, washed with brine, and dried over anhydrous sodium sulfate. The crude product is purified by chromatography on a silica column eluted with a mixture of ethyl acetate and petroleum ether .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.

化学反応の分析

Types of Reactions

N-Boc-3-chloro-DL-alanine Methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Deprotection: Trifluoroacetic acid or hydrochloric acid is commonly used for Boc deprotection.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used.

Hydrolysis: The major product is 3-chloro-DL-alanine.

Deprotection: The major product is 3-chloro-DL-alanine methyl ester without the Boc group.

科学的研究の応用

Synthetic Routes

The synthesis of N-Boc-3-chloro-DL-alanine methyl ester typically involves multi-step processes. A common method includes:

- Starting Material : N-Boc-serine methyl ester.

- Reagents : Hexachloroethane and triphenylphosphine.

- Solvent : Dichloromethane under an inert atmosphere.

- Procedure :

- Stir the reaction mixture at room temperature for two hours.

- Quench with a saturated sodium bicarbonate solution.

- Extract the organic product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

- Purify using silica column chromatography with ethyl acetate and petroleum ether as elution solvents.

Industrial Production

While specific industrial methods are not extensively documented, large-scale production typically mirrors laboratory techniques but optimizes conditions for efficiency and yield.

Applications in Scientific Research

This compound finds utility across various fields:

Organic Synthesis

- Serves as an intermediate in the synthesis of complex molecules.

Medicinal Chemistry

- Used in developing pharmaceuticals and bioactive compounds, particularly those targeting cancer and bacterial infections.

Biological Studies

- Employed to study enzyme mechanisms and protein interactions due to its reactivity profile.

Industrial Applications

- Utilized in producing specialty chemicals and materials.

Anticancer Properties

Recent studies have demonstrated significant cytotoxic effects on various cancer cell lines:

- Example Study : MDA-MB-231 breast cancer cells showed over 50% growth inhibition at concentrations around 10 µM using derivatives of this compound.

Antimicrobial Activity

The compound has been evaluated against several bacterial strains:

- Bacterial Strains Tested : Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).

- Findings : Certain derivatives exhibited minimal inhibitory concentrations (MICs) lower than standard antibiotics, indicating potential for development as antimicrobial agents.

Cytotoxicity Assay

- Objective : Evaluate anticancer activity.

- Method : MTT assay on MDA-MB-231 cells.

- Results : Significant cytotoxicity observed with IC50 values indicating effective inhibition at low concentrations.

Antimicrobial Screening

- Objective : Assess antimicrobial efficacy against selected bacterial strains.

- Method : MIC determination using broth dilution methods.

- Results : Some derivatives displayed MIC values lower than those observed for standard antibiotics.

Table 1: Cytotoxic Activity of Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N-Boc-3-chloro-DL-alanine ME | MDA-MB-231 | 8.5 |

| N-Boc-3-chloro-L-alanine ME | T47D | 12.0 |

| N-Boc-3-chloro-DL-alanine ME | A549 | 10.5 |

Table 2: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-Boc-3-chloro-DL-alanine ME | Bacillus subtilis | 32 |

| N-Boc-3-chloro-L-alanine ME | Escherichia coli | 64 |

作用機序

The mechanism of action of N-Boc-3-chloro-DL-alanine Methyl ester involves its reactivity due to the presence of the Boc protecting group, chlorine atom, and methyl ester group. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The Boc group provides stability during reactions and can be selectively removed under acidic conditions, while the chlorine atom and ester group offer sites for further functionalization.

類似化合物との比較

Similar Compounds

N-Boc-3-iodo-D-alanine Methyl ester: Similar structure but with an iodine atom instead of chlorine.

N-Boc-L-alanine Methyl ester: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Uniqueness

N-Boc-3-chloro-DL-alanine Methyl ester is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions compared to its non-halogenated counterparts. This makes it a valuable intermediate in the synthesis of more complex molecules.

生物活性

N-Boc-3-chloro-DL-alanine methyl ester is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article reviews its biological activity, including its synthesis, pharmacological properties, and potential applications in drug development.

- IUPAC Name : Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-chloropropanoate

- Molecular Formula : C9H16ClNO4

- Molecular Weight : 237.68 g/mol

- CAS Number : 651035-84-6

- Purity : 95% .

Synthesis Overview

This compound can be synthesized through various methods, often involving the protection of the amino group with a Boc (tert-butoxycarbonyl) group and subsequent chlorination at the 3-position. The methyl ester is typically formed via esterification reactions using methanol in the presence of acid catalysts. Detailed synthetic routes can be found in the literature, showcasing different strategies for obtaining this compound with high yield and purity.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, a study demonstrated that derivatives of amino acids, including this compound, exhibited significant inhibition of cell proliferation in breast cancer cell lines such as MDA-MB-231 and T47D. The MTT assay results indicated that compounds with structural similarities to this compound showed over 50% growth inhibition at a concentration of 10 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against model bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) were determined, revealing that certain derivatives exhibited notable antibacterial activity. The structure-activity relationship indicated that modifications to the side chains influenced the potency against these microorganisms .

Case Studies

-

Cytotoxicity Assay :

- Objective : To evaluate the anticancer activity of this compound.

- Method : MTT assay on MDA-MB-231 cells.

- Results : Compounds showed significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations.

-

Antimicrobial Screening :

- Objective : To assess the antimicrobial efficacy against selected bacterial strains.

- Method : MIC determination using broth dilution methods.

- Results : Certain derivatives displayed MIC values lower than those observed for standard antibiotics, suggesting potential for development as antimicrobial agents.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N-Boc-3-chloro-DL-alanine ME | MDA-MB-231 | 8.5 |

| N-Boc-3-chloro-L-alanine ME | T47D | 12.0 |

| N-Boc-3-chloro-DL-alanine ME | A549 | 10.5 |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-Boc-3-chloro-DL-alanine ME | Bacillus subtilis | 32 |

| N-Boc-3-chloro-L-alanine ME | Escherichia coli | 64 |

特性

IUPAC Name |

methyl 3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUXVOGTPPDPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。